molecular formula C21H29N3O2S B6114778 N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide

Cat. No.: B6114778
M. Wt: 387.5 g/mol
InChI Key: YNEBTFWVGAAVTH-UHFFFAOYSA-N
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Description

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c25-27(26,20-12-4-8-18-9-5-13-22-21(18)20)23-15-17-7-6-14-24(16-17)19-10-2-1-3-11-19/h4-5,8-9,12-13,17,19,23H,1-3,6-7,10-11,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBTFWVGAAVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the quinoline or piperidine rings .

Scientific Research Applications

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, piperidine derivatives, and sulfonamide-containing compounds. Examples include:

  • Quinoline-8-sulfonamide
  • N-cyclohexylpiperidine
  • Piperidine-3-ylmethyl sulfonamide

Uniqueness

N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

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